N-Fmoc-4-ethynyl-D-phenylalanine
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Overview
Description
N-Fmoc-4-ethynyl-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom and an ethynyl group at the para position of the phenyl ring. This compound is commonly used in peptide synthesis due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-4-ethynyl-D-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using the Fmoc group. This is achieved by reacting D-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Ethynyl Group: The ethynyl group is introduced at the para position of the phenyl ring through a palladium-catalyzed coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, pressure, and the concentration of reagents .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-4-ethynyl-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The Fmoc group can be removed under basic conditions to expose the free amino group, which can then participate in further reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: The Fmoc group is typically removed using a solution of piperidine in dimethylformamide.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of free amino derivatives.
Scientific Research Applications
N-Fmoc-4-ethynyl-D-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and peptidomimetics.
Biology: Used in the study of protein-protein interactions and enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Fmoc-4-ethynyl-D-phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The ethynyl group can participate in click chemistry reactions, allowing for the attachment of various functional groups. This enables the study of molecular interactions and the development of novel therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-4-fluoro-D-phenylalanine: Similar structure but with a fluoro group instead of an ethynyl group.
N-Fmoc-4-iodo-D-phenylalanine: Contains an iodine atom at the para position of the phenyl ring.
N-Fmoc-4-ethynyl-L-phenylalanine: The L-isomer of the compound.
Uniqueness
N-Fmoc-4-ethynyl-D-phenylalanine is unique due to the presence of the ethynyl group, which provides additional reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
3-(4-ethynylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO4/c1-2-17-11-13-18(14-12-17)15-24(25(28)29)27-26(30)31-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h1,3-14,23-24H,15-16H2,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTLXWNIKFTLOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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